5-Isopropyl-2-methylbenzo[d]oxazole
Description
5-Isopropyl-2-methylbenzo[d]oxazole is a benzoxazole derivative featuring a fused benzene and oxazole ring system. The oxazole ring contains an oxygen atom at position 1 and a nitrogen atom at position 3, with a methyl group at position 2 and an isopropyl substituent at position 5 of the benzoxazole scaffold. Benzoxazoles are known for their aromatic stability and diverse bioactivities, such as anti-inflammatory, antimicrobial, and antitumor effects .
Properties
CAS No. |
126892-00-0 |
|---|---|
Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-methyl-5-propan-2-yl-1,3-benzoxazole |
InChI |
InChI=1S/C11H13NO/c1-7(2)9-4-5-11-10(6-9)12-8(3)13-11/h4-7H,1-3H3 |
InChI Key |
WNNGEWIOXOWYGE-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(O1)C=CC(=C2)C(C)C |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)C(C)C |
Synonyms |
Benzoxazole, 2-methyl-5-(1-methylethyl)- (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-2-methylbenzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with isobutyric acid in the presence of a dehydrating agent such as polyphosphoric acid. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Isopropyl-2-methylbenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5-Isopropyl-2-methylbenzo[d]oxazole has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities, including antimicrobial and antifungal properties, making it useful in the development of pharmaceuticals.
Medicine: It is investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Isopropyl-2-methylbenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could involve the disruption of cellular signaling pathways.
Comparison with Similar Compounds
Physicochemical Properties
- Melting Points and Stability : Isoxazole derivatives with methyl substituents (e.g., 5-methyl-4-substituted isoxazoles) exhibit melting points of 166–168°C . The isopropyl group in 5-Isopropyl-2-methylbenzo[d]oxazole may lower melting points slightly due to reduced crystallinity, though its aromaticity ensures thermal stability comparable to benzisoxazoles .
Pharmacological Profiles
- Anti-Inflammatory and Antimicrobial Effects : Benzoxazole-tetrazole hybrids (e.g., ethyl-2-(5-benzoxazol-2-ylamine) acetate derivatives) demonstrate antibacterial and antifungal activities . The isopropyl substituent in this compound may broaden antimicrobial spectra by disrupting bacterial membranes.
- Immunomodulatory Effects: Simple oxazole rings (e.g., degradation products of MccB17) induce intestinal inflammation via IDO1 activation .
Key Differentiators of this compound
- Enhanced Lipophilicity : The isopropyl group improves lipid solubility, favoring CNS-targeted applications.
- Steric Shielding : Reduces susceptibility to enzymatic degradation compared to 5-methyl or unsubstituted analogs.
- Potential for Dual Activity: Combines benzoxazole’s inherent anti-inflammatory properties with possible antimicrobial effects from the isopropyl group .
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